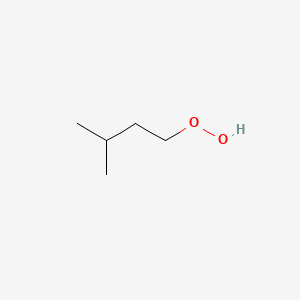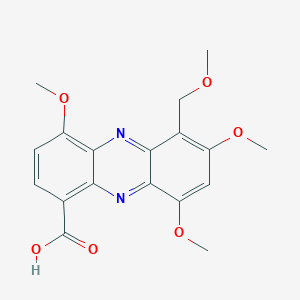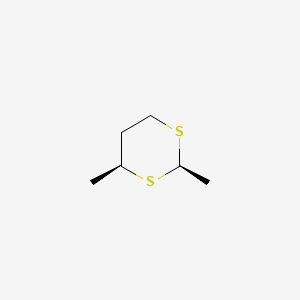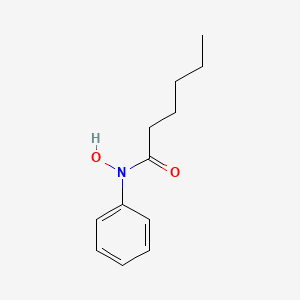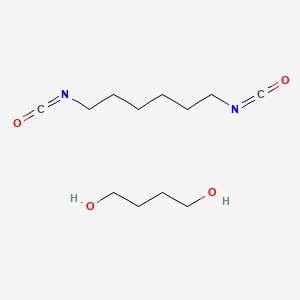![molecular formula C12H25NO3 B14691709 [2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate CAS No. 26345-29-9](/img/structure/B14691709.png)
[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate is a chemical compound with the molecular formula C12H25NO3. It is known for its various applications in scientific research and industry due to its unique chemical properties .
Méthodes De Préparation
The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate involves several steps. One common method includes the reaction of 2-(hydroxymethyl)-2-methylpentanol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in various biochemical processes .
Comparaison Avec Des Composés Similaires
[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate can be compared with other carbamate compounds such as diethylcarbamazine and 9-anthrylmethyl N,N-diethylcarbamate. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and resulting chemical properties .
Similar compounds include:
- Diethylcarbamazine
- 9-Anthrylmethyl N,N-diethylcarbamate
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
26345-29-9 |
|---|---|
Formule moléculaire |
C12H25NO3 |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-5-8-12(4,9-14)10-16-11(15)13(6-2)7-3/h14H,5-10H2,1-4H3 |
Clé InChI |
JFDODGJIADCKIE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CO)COC(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)
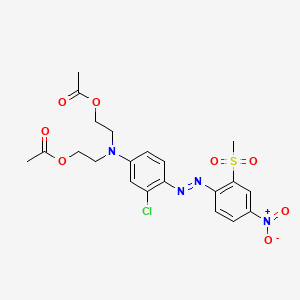


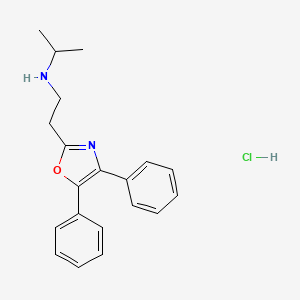
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
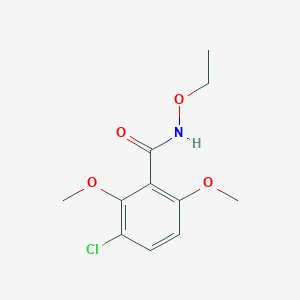
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)

